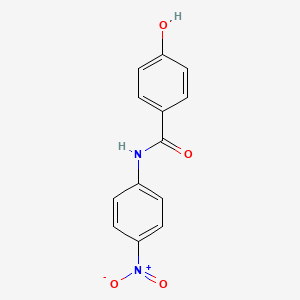

4-Hydroxy-N-(4-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

62680-82-4 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

4-hydroxy-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H10N2O4/c16-12-7-1-9(2-8-12)13(17)14-10-3-5-11(6-4-10)15(18)19/h1-8,16H,(H,14,17) |

InChI Key |

NSELAKOEEGZGCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy N 4 Nitrophenyl Benzamide

Established Synthetic Pathways for 4-Hydroxy-N-(4-nitrophenyl)benzamide

The predominant method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid derivative and an aromatic amine. This is typically achieved through a two-step process involving the activation of the carboxylic acid followed by a coupling reaction.

A common and effective strategy for the synthesis of benzamide (B126) derivatives begins with the activation of the carboxylic acid group. nanobioletters.com In the synthesis of this compound, the starting material is p-hydroxybenzoic acid. The carboxyl group of p-hydroxybenzoic acid is converted into a more reactive intermediate to facilitate the subsequent amidation. This activation is crucial as the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. A standard method for this activation involves converting the carboxylic acid into an acyl chloride. nanobioletters.com

Following the activation of 4-hydroxybenzoic acid to its corresponding acyl chloride (4-hydroxybenzoyl chloride), the intermediate is coupled with 4-nitroaniline (B120555). nanobioletters.com This reaction, a form of nucleophilic acyl substitution, results in the formation of the stable amide bond, yielding the target compound this compound. The nitrogen atom of the amino group in 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process is widely applicable for creating a variety of N-substituted benzamides. nanobioletters.com

An analogous reaction, providing insight into the reaction mechanism, involves the coupling of 4-aminophenol (B1666318) with 4-nitrobenzoyl chloride to produce the isomeric N-(4-hydroxyphenyl)-4-nitrobenzamide. researchgate.net This highlights the versatility of the acyl chloride-amine coupling methodology.

The synthesis involves specific conditions to ensure a successful reaction and high yield. The activation of p-hydroxybenzoic acid is typically performed using thionyl chloride under reflux conditions. nanobioletters.com For the subsequent coupling reaction, a variety of solvent and reagent systems can be employed.

Detailed experimental procedures from similar syntheses suggest the use of an inert solvent and a base. researchgate.net The amine component (e.g., 4-aminophenol) is dissolved in a dry aprotic solvent like dichloromethane (B109758), often in the presence of a tertiary amine base such as triethylamine (B128534). researchgate.net The base is essential for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. A catalytic amount of N,N-dimethylformamide (DMF) may also be added. researchgate.net The acyl chloride, dissolved in the same solvent, is then added dropwise to the amine solution, typically at a reduced temperature (0-5 °C) to control the reaction rate. researchgate.net After the addition is complete, the mixture is often refluxed for a period to ensure the reaction goes to completion. researchgate.net The final product can then be isolated and purified, for instance, by column chromatography. nanobioletters.com

| Parameter | Condition/Reagent | Purpose | Reference |

| Starting Materials | 4-hydroxybenzoic acid, 4-nitroaniline | Precursors for the two halves of the target molecule | nanobioletters.com |

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to a more reactive acyl chloride | nanobioletters.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides an inert medium for the reaction | researchgate.net |

| Base | Triethylamine (Et₃N) | Scavenges HCl byproduct | researchgate.net |

| Catalyst | N,N-dimethylformamide (DMF) | Can accelerate the formation of the acyl chloride | researchgate.net |

| Temperature | 0-5 °C (addition), then reflux | Control of reaction rate and ensuring completion | researchgate.net |

| Purification | Column Chromatography | Isolation of the pure product | nanobioletters.com |

Optimization of Synthetic Reaction Parameters for Enhanced Yield and Purity

Achieving a high yield and purity of this compound is dependent on the careful control of several reaction parameters. A reported synthesis indicates a yield of 83% for the target compound. nanobioletters.com Optimization efforts would focus on refining the conditions outlined in the established pathways.

Key parameters for optimization include:

Stoichiometry of Reactants: Adjusting the molar ratios of the acyl chloride and amine can maximize the conversion of the limiting reagent.

Choice of Base and Solvent: While triethylamine and dichloromethane are common, other non-nucleophilic bases (e.g., pyridine) and aprotic solvents (e.g., tetrahydrofuran, acetonitrile) could be explored to improve solubility and reaction kinetics.

Temperature and Reaction Time: Precise control over the temperature during the addition of the acyl chloride can minimize side reactions. The duration of the subsequent reflux period must be sufficient for the reaction to complete, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Purification Method: While column chromatography is effective, recrystallization from a suitable solvent system could offer a more efficient route to high purity on a larger scale. The choice of eluent in chromatography is also a critical variable for achieving good separation. nanobioletters.com

| Parameter | Variable | Potential Impact on Yield/Purity |

| Base | Type (e.g., Triethylamine, Pyridine), Amount | Affects reaction rate and neutralization efficiency; excess can cause side reactions. |

| Solvent | Type (e.g., Dichloromethane, THF, DMF) | Influences reagent solubility and reaction temperature range. |

| Temperature | Addition temperature, Reflux temperature | Controls reaction kinetics and minimizes the formation of byproducts. |

| Reaction Time | Duration of reagent addition and reflux | Ensures complete reaction; prolonged times can lead to degradation. |

| Purification | Column chromatography vs. Recrystallization | Impacts final purity and recovery of the product. |

Derivatization Strategies for Structural Modification of the this compound Core

The core structure of this compound can be systematically modified to produce a library of related compounds. This is typically achieved by substituting the starting materials with analogues bearing different functional groups.

A straightforward derivatization strategy involves altering the substituents on either of the two phenyl rings. The synthesis of a series of N-benzamide derivatives demonstrates this principle effectively. nanobioletters.com By keeping 4-hydroxybenzoyl chloride as the constant electrophile, a variety of aromatic amines can be used in the coupling step. This approach allows for the introduction of diverse substituents onto the N-phenyl ring of the benzamide structure.

For example, replacing 4-nitroaniline with other commercially available aromatic amines such as aniline (B41778), p-toluidine, 4-bromoaniline, or 4-chloroaniline (B138754) leads to the formation of the corresponding 4-hydroxy-N-phenylbenzamide derivatives. nanobioletters.com This modular approach is highly effective for exploring structure-activity relationships in various contexts.

| Amine Reactant | Resulting Product | Reference |

| 4-nitroaniline | This compound | nanobioletters.com |

| Aniline | 4-hydroxy-N-phenylbenzamide | nanobioletters.com |

| p-toluidine | 4-hydroxy-N-p-tolylbenzamide | nanobioletters.com |

| 4-bromoaniline | N-(4-bromophenyl)-4-hydroxybenzamide | nanobioletters.com |

| 4-chloroaniline | N-(4-chlorophenyl)-4-hydroxybenzamide | nanobioletters.com |

Exploration of Isomeric Forms and Analogues for Comparative Studies

A common synthetic route to access these benzamide derivatives involves the acylation of a substituted aniline with a substituted benzoyl chloride. This versatile method allows for the introduction of a wide array of functional groups on either aromatic ring, facilitating the creation of a diverse library of compounds for comparative analysis.

For instance, the synthesis of various analogues of this compound has been achieved by reacting 4-hydroxybenzoyl chloride with different substituted anilines. This approach has yielded a series of N-aryl-4-hydroxybenzamides, enabling the study of how substituents on the N-phenyl ring influence the compound's properties.

The following data tables summarize the synthetic and physical data for this compound, its isomers, and selected analogues. These tables provide a basis for comparative analysis of their properties.

Interactive Data Table of this compound and its Isomers

| Compound Name | Molecular Formula | Position of -OH | Position of -NO2 | Melting Point (°C) | Yield (%) |

| This compound | C13H10N2O4 | 4-position (on benzoyl moiety) | 4-position (on N-phenyl moiety) | 190-192 | 83 |

| N-(4-Hydroxyphenyl)-4-nitrobenzamide | C13H10N2O4 | 4-position (on N-phenyl moiety) | 4-position (on benzoyl moiety) | 133-134 | 91 |

| 2-Hydroxy-N-(3-nitrophenyl)benzamide | C13H10N2O4 | 2-position (on benzoyl moiety) | 3-position (on N-phenyl moiety) | Not Reported | Not Reported |

| 2-Nitro-N-(4-nitrophenyl)benzamide | C13H9N3O5 | None | 2-position (on benzoyl moiety), 4-position (on N-phenyl moiety) | 152 | 88 |

| 2-Hydroxy-N-(4-nitrophenyl)benzamide | C13H10N2O4 | 2-position (on benzoyl moiety) | 4-position (on N-phenyl moiety) | Not Reported | Not Reported |

Interactive Data Table of this compound Analogues

| Compound Name | Molecular Formula | Key Structural Difference | Melting Point (°C) | Yield (%) |

| 4-Hydroxy-N-phenylbenzamide | C13H11NO2 | Lacks the nitro group | 260-265 | 74 |

| 4-Hydroxy-N-p-tolylbenzamide | C14H13NO2 | Nitro group replaced by a methyl group | Not Reported | 40 |

| N-(4-Bromophenyl)-4-hydroxybenzamide | C13H10BrNO2 | Nitro group replaced by a bromine atom | 180-182 | 60 |

| N-(4-Chlorophenyl)-4-hydroxybenzamide | C13H10ClNO2 | Nitro group replaced by a chlorine atom | 185-187 | 72 |

| N-(4-Nitrophenyl)benzamide | C13H10N2O3 | Lacks the hydroxyl group | Not Reported (Brown Oil) | 63 |

| 4-chloro-N-(4-nitrophenyl)benzamide | C13H9ClN2O3 | Hydroxyl group replaced by a chlorine atom | Not Reported | Not Reported |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | C8H8N2O4 | Benzoyl group replaced by an acetyl group | Not Reported | Not Reported |

The data presented in these tables highlight how subtle changes in the molecular structure, such as altering the position of a substituent or replacing one functional group with another, can lead to significant differences in physical properties like melting point and synthetic yield. These variations are indicative of changes in intermolecular forces, crystal packing, and reactivity, providing a foundation for more in-depth comparative studies on their spectroscopic, thermal, and electronic properties. Such comprehensive analyses are crucial for the rational design of new molecules with tailored characteristics.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of detailed experimental data for the specific chemical compound this compound. Despite the user's request for an in-depth article covering its advanced spectroscopic and crystallographic characterization, the foundational ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman data necessary to construct such an analysis could not be located.

The inquiry specified a detailed structural elucidation based on various analytical techniques. However, searches for the compound, including its CAS number 5855-63-0 and alternative names such as p-hydroxy-p'-nitrobenzanilide, did not yield any publications or spectral database entries containing the requisite experimental information.

While data is available for numerous isomers and related analogs—such as N-(4-hydroxyphenyl)-4-nitrobenzamide, 2-hydroxy-N-(4-nitrophenyl)benzamide, and the constituent fragments 4-hydroxybenzamide and N-(4-nitrophenyl)benzamide—this information is not applicable to the specific molecular architecture of this compound. The precise arrangement of the 4-hydroxybenzoyl group and the 4-nitrophenylamino group dictates a unique spectroscopic fingerprint, making extrapolation from related compounds scientifically unsound.

Consequently, the creation of an accurate and detailed article adhering to the user's specified outline, which requires in-depth analysis of chemical shifts, vibrational modes, and connectivity mapping, is not possible at this time. The absence of primary research data for this particular compound in the searched scientific literature prevents a scientifically rigorous discussion of its structural properties.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Hydroxy N 4 Nitrophenyl Benzamide Structure

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption Studies

While direct Surface-Enhanced Raman Scattering (SERS) studies specifically on 4-Hydroxy-N-(4-nitrophenyl)benzamide are not extensively documented in the surveyed literature, the expected SERS behavior can be inferred from analyses of its constituent functional groups. The SERS technique is highly sensitive to the molecule-surface interaction, providing insights into the adsorption geometry on metallic nanoparticles (typically silver or gold).

For this compound, the primary sites for interaction with a metal surface would likely involve the lone pair electrons of the oxygen atoms (from the hydroxyl and carbonyl groups) and the nitrogen atom of the amide linkage. The SERS spectrum would be expected to show significant enhancement of vibrational modes associated with these groups. Key enhanced bands would likely include the symmetric stretching of the nitro group (NO₂) and the C=C stretching modes of the benzene rings. The orientation of the molecule on the surface—whether it lies flat or stands perpendicular—could be determined by analyzing the relative enhancement of in-plane versus out-of-plane vibrational modes.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₁₀N₂O₄), the calculated monoisotopic mass is 258.064 Da.

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 258. Although a specific experimental mass spectrum for this compound is not detailed in the available research, a probable fragmentation pathway can be predicted based on its structure. The most likely fragmentation would occur at the amide bond (CO-NH), which is a common cleavage site in such molecules. This would lead to two primary fragment ions:

A benzoyl cation fragment derived from the 4-hydroxybenzoyl portion.

A fragment corresponding to the 4-nitroaniline (B120555) radical cation or related ions.

Analysis of an isomeric compound, 2-Nitro-N-(4-nitrophenyl)benzamide, shows a base peak at m/z 150, corresponding to the aroyl cation, which supports the likelihood of amide bond cleavage as a primary fragmentation pathway.

X-ray Crystallography for High-Resolution Three-Dimensional Structural Determination

Single-crystal X-ray crystallography provides the most definitive data on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

Crystallographic analysis of a compound identified as N-(4-Hydroxyphenyl)-4-nitrobenzamide, synthesized from 4-aminophenol (B1666318) and 4-nitrobenzoyl chloride, reveals its solid-state structure. The compound crystallizes in the monoclinic system with the space group P2/c. The detailed unit cell parameters, determined at a temperature of 130 K, are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.5187 (5) |

| b (Å) | 12.5695 (9) |

| c (Å) | 11.7932 (8) |

| β (°) ** | 90.033 (2) |

| Volume (ų) ** | 1114.53 (13) |

| Z | 4 |

Z is the number of molecules per unit cell.

The molecular structure of this compound is nearly planar. The planarity is a key feature of its conformation, influenced by the electronic conjugation across the amide bridge and the packing forces in the crystal lattice.

Furthermore, the nitro group (NO₂) is also coplanar with the benzamide (B126) ring to which it is attached. This is quantified by the C—C—N—O torsion angle of just 0.6 (2)° . This high degree of planarity suggests an extended π-conjugated system across the molecule.

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular forces. In the solid state of this compound, hydrogen bonding plays a dominant role in stabilizing the structure.

The analysis reveals two primary types of hydrogen bonds:

N—H⋯O interactions: The hydrogen atom of the amide group (N—H) acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule.

O—H⋯O interactions: The hydrogen atom of the hydroxyl group (O—H) also participates in hydrogen bonding with an oxygen atom on an adjacent molecule.

These N—H⋯O and O—H⋯O hydrogen bonds work in concert to link individual molecules into extensive sheets. These sheets are then observed to stack along the [10-1] crystallographic direction, building the stable, three-dimensional crystal lattice. Such hydrogen bonding networks are characteristic of N-arylbenzamides and are crucial in determining their physical properties.

Computational Chemistry and Quantum Mechanical Investigations of 4 Hydroxy N 4 Nitrophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics. For 4-Hydroxy-N-(4-nitrophenyl)benzamide, DFT calculations are instrumental in understanding its geometry, vibrational modes, spectroscopic signatures, and electronic reactivity.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation of this compound.

Conformational analysis can identify different stable rotamers, particularly around the C-N amide bond and the C-C bonds connecting the rings to the amide group. The trans conformation of the amide group is generally found to be the most stable.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted) This table presents hypothetical but representative data based on typical DFT calculations for similar benzanilide (B160483) structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.245 | ||

| C-N (amide) | 1.360 | ||

| N-H (amide) | 1.015 | ||

| C-O (hydroxyl) | 1.362 | ||

| N-O (nitro) | 1.230 | ||

| C-N-H (amide) | 119.5 | ||

| O=C-N (amide) | 123.0 |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Key predicted vibrational frequencies for this compound would include:

O-H stretching: A broad band is expected around 3400-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H stretching: A sharp peak for the amide N-H stretch is predicted in the region of 3300-3100 cm⁻¹ researchgate.net.

C=O stretching: A strong absorption band corresponding to the amide carbonyl stretch is anticipated around 1650-1680 cm⁻¹ researchgate.net.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively esisresearch.org.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹ researchgate.net.

Comparison of the theoretically predicted spectrum with experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the observed spectral bands.

The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide valuable information for structural elucidation and for confirming experimental NMR assignments.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings, the amide proton, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and nitro substituents. The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift (typically > 8 ppm) nih.gov. The phenolic O-H proton signal can vary in position depending on the solvent and concentration.

The ¹³C NMR spectrum prediction would help in assigning the signals for all carbon atoms in the molecule, including the quaternary carbons and the carbonyl carbon, which is expected to resonate at a significantly downfield position (around 165-170 ppm) rsc.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical but representative data relative to TMS, based on typical GIAO-DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Amide) | 9.85 | C (Carbonyl) | 166.2 |

| H (Hydroxyl) | 9.50 | C (C-OH) | 155.8 |

| H (Aromatic, ortho to NO₂) | 8.25 | C (C-NO₂) | 147.5 |

| H (Aromatic, meta to NO₂) | 7.90 | C (Aromatic) | 115-135 |

| H (Aromatic, ortho to OH) | 6.90 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule youtube.com. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring and the amide linkage, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group, making it the likely site for nucleophilic attack.

The HOMO-LUMO energy gap provides insight into the molecule's electronic excitation properties. A smaller gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations can quantify this energy gap, which is correlated with the molecule's UV-Visible absorption spectrum nih.gov.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound This table presents hypothetical but representative data from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.85 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex researchgate.net. This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates.

Molecular docking simulations of this compound can be performed against various biological targets to explore its potential therapeutic applications. For instance, benzamide (B126) derivatives have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) or as anticancer agents d-nb.infonih.gov.

The docking process involves placing the optimized 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed in kcal/mol) and to rank the different binding poses.

A typical docking study would reveal the following:

Binding Affinity: A negative binding energy indicates a favorable interaction. The more negative the value, the stronger the predicted binding.

Key Interactions: The analysis of the best-docked pose identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

For this compound, the hydroxyl and amide groups are potent hydrogen bond donors and acceptors. The nitro group can also participate in hydrogen bonding. The two aromatic rings can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site.

Table 4: Predicted Molecular Docking Results of this compound with a Hypothetical Enzyme Target This table presents hypothetical but representative data from a molecular docking simulation.

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | Asp 145 | Hydrogen Bond (with OH) |

| Lys 72 | Hydrogen Bond (with C=O) | ||

| Phe 80 | π-π Stacking (with nitrophenyl ring) |

These computational predictions provide a rational basis for understanding the structure-activity relationships of this compound and can guide the design of more potent and selective analogues for specific biological targets.

Analysis of Ligand-Protein Interaction Energetics

The binding affinity of ligands to protein receptors is a critical aspect of computational drug design. For derivatives of 4-hydroxy-benzamide, molecular docking studies have been employed to elucidate their interaction energetics with biological targets. In a study involving a 4-hydroxy-benzamide derivative, binding energies were calculated to be -6.18 kcal/mol and -5.36 kcal/mol against bacterial and viral protein receptors, respectively. researchgate.net These calculations are instrumental in predicting the binding orientation of the ligand within the protein's active site and estimating the stability of the resulting complex.

| Receptor Type | Binding Energy (kcal/mol) |

|---|---|

| Bacterial Protein | -6.18 |

| Viral Protein | -5.36 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For benzamide derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects. nih.gov These models are typically built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). researchgate.net

In the development of QSAR models for compounds analogous to this compound, various molecular descriptors are considered. These can include electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP). For a series of 3-nitro-2,4,6-trihydroxy benzamides, a QSAR model was developed that successfully predicted their inhibitory activity, highlighting the importance of specific physicochemical properties. researchgate.net The predictive power of these models is assessed through statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes over time. For benzamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to sample different conformational states of the ligand within the binding pocket. nih.gov A key metric in these simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD trajectory over the simulation time suggests that the ligand has found a stable binding mode. nih.gov

In simulations of related benzamide derivatives, the analysis of RMSD has confirmed the stability of the ligand within the active site of the target protein. nih.gov Furthermore, these simulations can reveal the flexibility of different parts of the molecule and the protein, which is crucial for understanding the binding mechanism. The conformational preferences of benzamidinium-based inhibitors have been shown to favor twisted, non-planar conformations in the bound state, a detail revealed through MD simulations. nih.gov

| Parameter | Significance |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Indicates the stability of the protein-ligand complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of individual residues or atoms. |

| Hydrogen Bond Analysis | Identifies key hydrogen bonding interactions and their persistence. |

Theoretical Studies on Proton Transfer and Charge Transfer Interactions

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating electronic phenomena such as proton transfer and charge transfer. In a study of the closely related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations indicated a weakening of the N-H bond, suggesting a propensity for proton transfer to a neighboring oxygen atom. researchgate.net This phenomenon is often associated with a red-shift in the N-H stretching frequency in the infrared spectrum. researchgate.net

The same study also highlighted the role of charge transfer interactions within the molecule. researchgate.net The simultaneous activation of the C=O stretching mode in both infrared and Raman spectra was attributed to charge transfer through the π-conjugated system of the molecule. researchgate.net Natural Bond Orbital (NBO) analysis is another computational method used to understand intermolecular charge transfer by evaluating the stabilization energy between donor and acceptor orbitals. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies also provides insights into the charge transfer capabilities of a molecule. mdpi.com

Mechanistic Investigations of 4 Hydroxy N 4 Nitrophenyl Benzamide Biological Interactions in Vitro Studies

Enzymatic Inhibition and Modulation Studies

The antibacterial activity of many compounds stems from their ability to inhibit or modulate the function of essential bacterial enzymes. For 4-Hydroxy-N-(4-nitrophenyl)benzamide, research into its enzymatic targets is a key area of investigation. While direct experimental data on this specific molecule's interaction with bacterial DNA gyrase and FtsA is limited in publicly available literature, we can infer potential mechanisms based on studies of structurally related benzamide (B126) compounds.

Elucidation of Enzyme Binding Sites and Modes

Without direct experimental evidence from techniques like X-ray crystallography or cryo-electron microscopy of this compound bound to its targets, the precise binding sites remain speculative. However, computational methods like molecular docking are frequently used to predict these interactions.

For DNA gyrase, inhibitors typically bind to one of two main sites:

The GyrA subunit: This is the binding site for quinolone antibiotics, which trap the enzyme-DNA cleavage complex.

The GyrB subunit: This subunit contains the ATP-binding site, and inhibitors targeting this pocket prevent the conformational changes necessary for DNA strand passage.

Given the structure of this compound, with its hydrogen bond donors (-OH, -NH) and acceptors (C=O, -NO₂), it is plausible that it could form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of GyrB, similar to other known inhibitors. Docking studies on other novel DNA gyrase inhibitors have revealed the importance of interactions with key amino acid residues in the active site researchgate.netbiorxiv.org.

For FtsA, inhibitors would likely bind to a site that disrupts its interaction with FtsZ or with the cell membrane. The benzamide moiety of the compound could potentially fit into allosteric pockets on the enzyme surface, inducing conformational changes that impair its function. Fluorescent benzamide probes have been developed to study the allosteric binding site of FtsZ, indicating that this chemical scaffold is suitable for targeting pockets in cell division proteins acs.org.

Molecular Interactions with Nucleic Acids

Beyond enzyme inhibition, many antimicrobial compounds exert their effects by directly interacting with DNA, thereby interfering with replication and transcription. The planar aromatic rings present in this compound suggest a potential for such interactions.

DNA Binding Affinity and Specificity (e.g., AT-rich DNA, minor groove interactions)

The affinity and specificity of a small molecule for DNA are governed by its size, shape, charge, and the potential for hydrogen bonding, van der Waals forces, and electrostatic interactions. DNA minor groove binders are a well-characterized class of molecules that often possess a crescent shape, allowing them to fit snugly into the narrower minor groove of the DNA double helix. These compounds typically show a preference for AT-rich regions because the absence of an amino group at the C2 position of adenine (compared to guanine) creates less steric hindrance in the minor groove.

The elongated and relatively planar structure of this compound, with its amide linker providing some rotational flexibility, is consistent with the general architecture of molecules that could interact with the DNA minor groove. The hydroxyl and amide groups could act as hydrogen bond donors, forming connections with the acceptor atoms (N3 of adenine and O2 of thymine) on the floor of the minor groove in AT-rich sequences.

Intercalation vs. Groove Binding Modes

The interaction of small molecules with DNA can be broadly categorized into two primary non-covalent modes: intercalation and groove binding.

Intercalation: This mode involves the insertion of a planar, aromatic moiety between the base pairs of the DNA double helix. This causes a distortion of the DNA structure, typically unwinding and lengthening the helix, which can interfere with the function of DNA-processing enzymes.

While definitive studies on this compound are lacking, its structure does not possess the large, flat polycyclic aromatic system typical of classical intercalators like ethidium bromide or acridine derivatives. The presence of two phenyl rings connected by an amide bond makes it more analogous to known minor groove binders. Therefore, it is hypothesized that this compound is more likely to be a DNA groove binder than an intercalator. Spectroscopic studies, such as UV-Visible and fluorescence spectroscopy in the presence of DNA, would be required to confirm this hypothesis.

Table 2: General Characteristics of DNA Interaction Modes

| Feature | Intercalation | Minor Groove Binding |

| Molecular Structure | Large, planar, polycyclic aromatic systems | Elongated, crescent-shaped, often with rotational flexibility |

| DNA Structural Change | Significant unwinding and lengthening of the helix | Minimal perturbation of the DNA helix |

| Sequence Specificity | Generally low, though some preferences can exist | Often high, typically for AT-rich sequences |

| Binding Forces | Stacking interactions, van der Waals forces | Hydrogen bonds, van der Waals forces, electrostatic interactions |

Cellular Pathway Modulation Studies (In Vitro Models)

The biological activity of a compound can also be understood by examining its effects on broader cellular pathways. In vitro models using bacterial cell cultures can reveal changes in gene expression, protein synthesis, or metabolic activity in response to the compound.

Currently, there is a scarcity of published research specifically detailing the modulation of bacterial cellular pathways by this compound. Studies on its direct effect on bacterial gene expression, for instance, through techniques like RNA sequencing, have not been reported. Such studies could reveal if the compound upregulates stress response pathways or downregulates pathways involved in virulence or cell wall synthesis.

However, research on other nitro-substituted benzamides has demonstrated effects on cellular pathways in different biological contexts. For example, certain nitrobenzamide derivatives have been shown to modulate inflammatory pathways in mammalian cells by suppressing the expression of enzymes and signaling molecules like COX-2, IL-1β, and TNF-α. While this is in a different system, it highlights the capacity of this chemical scaffold to interfere with cellular signaling and gene expression. Further research is needed to determine if this compound has analogous effects on essential signaling or metabolic pathways in bacteria.

Redox Chemistry and Oxidative Stress Pathway Engagement In Vitro

While direct studies on the redox chemistry of this compound are limited, the chemical structure suggests potential involvement in oxidative stress pathways. The presence of a nitrophenyl group is significant, as nitro-aromatic compounds can be susceptible to enzymatic reduction, a process that can generate reactive nitrogen species and contribute to cellular redox cycling.

Research on other nitro-substituted benzamide derivatives has shown that they can influence inflammatory pathways, for instance by inhibiting the production of nitric oxide (NO) in macrophage cell lines. This modulation of NO levels points towards an interaction with cellular signaling pathways that are closely linked to oxidative and nitrosative stress.

| Structural Feature | Potential Role in Redox Chemistry | Related Findings |

| Nitrophenyl group | Can undergo enzymatic reduction, potentially leading to reactive nitrogen species. | Nitro-substituted benzamides can modulate nitric oxide production in inflammatory models. |

| Hydroxyphenyl group | Can act as a free radical scavenger (antioxidant). | N-(4-hydroxyphenyl)retinamide exhibits antioxidant properties, reducing lipid peroxidation. nih.gov |

Potential Academic Research Applications and Future Directions

Design and Synthesis of Advanced Chemical Probes for Biological Systems

The development of chemical probes is a crucial aspect of chemical biology, enabling the study of biological processes in real-time and within complex biological systems. The scaffold of 4-Hydroxy-N-(4-nitrophenyl)benzamide can be strategically modified to create advanced chemical probes, such as photoaffinity probes and "clickable" probes, for target identification and validation.

Photoaffinity probes are designed with a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting proteins, allowing for their subsequent identification. nih.gov For this compound, a photoreactive moiety like a benzophenone or a diazirine could be incorporated. The synthesis of such a probe would involve modifying the parent compound, for instance, by attaching the photoreactive group to the hydroxyl functionality or by derivatizing the phenyl rings. A reporter tag, such as biotin or a fluorescent dye, would also be included to facilitate the detection and isolation of the covalently labeled proteins. nih.gov

"Clickable" probes, on the other hand, contain a small, bioorthogonal reactive handle, such as an alkyne or an azide, that allows for the specific and efficient attachment of a reporter tag via click chemistry. A clickable probe derived from this compound could be synthesized by introducing an alkyne or azide group at a position that does not interfere with its potential biological activity. This approach offers the advantage of adding the reporter tag after the probe has interacted with its biological target, minimizing potential steric hindrance from a bulky tag. nih.gov The strategic placement of the clickable group is crucial for successful target identification. nih.gov

The synthesis of these advanced probes would build upon the foundational synthesis of this compound, which can be achieved by coupling p-hydroxy benzoic acid with 4-nitroaniline (B120555). nanobioletters.com The general synthetic procedure involves the activation of the carboxylic acid with a coupling agent, followed by the reaction with the amine.

| Probe Type | Key Features | Potential Synthetic Strategy for this compound Derivative |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine), Reporter tag (e.g., biotin, fluorophore) | Etherification of the hydroxyl group with a benzophenone-containing linker, followed by attachment of a reporter tag. |

| Clickable Probe | Bioorthogonal handle (e.g., alkyne, azide), Reporter tag added post-labeling | Introduction of an alkyne- or azide-containing side chain via modification of the hydroxyl group or the aromatic rings. |

Exploration of Novel Target Engagement Mechanisms through Derivatization

Understanding how a molecule engages with its biological target is fundamental to drug discovery and development. Derivatization of a lead compound, such as this compound, is a powerful strategy to probe target engagement and elucidate structure-activity relationships (SAR). nih.gov By systematically modifying the functional groups of the molecule, researchers can identify which parts of the structure are critical for binding and activity.

The key functional groups of this compound that can be targeted for derivatization include:

The Hydroxyl Group: This group can be converted to an ether or an ester, or it can be replaced with other functional groups to investigate the importance of hydrogen bonding at this position.

The Nitro Group: The nitro group can be reduced to an amine, which can then be further modified. The position of the nitro group on the phenyl ring can also be altered to understand its influence on binding. The presence of an electron-withdrawing nitro group can significantly impact the electronic properties of the molecule and its interactions with a target. nih.gov

The Amide Linkage: The amide bond can be modified, for example, by N-alkylation or by replacing it with other linking groups, to explore the role of the amide hydrogen in target recognition.

The Phenyl Rings: Substituents can be introduced onto either of the phenyl rings to probe for additional binding interactions and to modulate the physicochemical properties of the compound.

A systematic library of derivatives can be synthesized and screened for biological activity. The data from these screenings can then be used to build a comprehensive SAR profile, which can guide the design of more potent and selective compounds. This approach has been successfully used for other benzamide (B126) derivatives to optimize their activity against various biological targets. nih.gov

| Functional Group | Potential Derivatization | Purpose |

| Hydroxyl Group | Etherification, Esterification, Replacement | To probe the role of hydrogen bonding and steric effects. |

| Nitro Group | Reduction to amine, Positional isomerization | To investigate the impact of electronic and steric properties. |

| Amide Linkage | N-alkylation, Replacement with other linkers | To assess the importance of the amide hydrogen and the linker geometry. |

| Phenyl Rings | Introduction of various substituents | To explore additional binding pockets and modify physicochemical properties. |

Integration of Multi-Omics Data with Computational Predictions for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the effects of small molecules on biological systems. nih.gov Integrating multi-omics data with computational predictions can provide a comprehensive, systems-level understanding of the mechanism of action of a compound like this compound. nih.gov

A typical workflow for this approach would involve treating a relevant cell line or model organism with this compound and then collecting multi-omics data at different time points. This data can reveal changes in gene expression, protein abundance, and metabolite levels in response to the compound. nih.gov By analyzing these changes, researchers can identify the biological pathways that are perturbed by the compound, providing clues to its mechanism of action. tecan.com

Computational tools can be used to predict the potential biological targets of this compound based on its chemical structure. Ligand-based methods, for example, compare the structure of the query molecule to a database of known ligands to predict its targets. nih.gov Web-based tools like SwissTargetPrediction utilize this principle to provide a list of probable protein targets. oup.comyoutube.com Target-based methods, on the other hand, use the three-dimensional structure of potential protein targets to predict binding affinity through molecular docking simulations. nih.gov

The integration of the experimental multi-omics data with the computational predictions can then be used to build and refine hypotheses about the compound's targets and mechanism of action. youtube.com For example, if a computational tool predicts that this compound binds to a specific enzyme, and the multi-omics data shows changes in the metabolic pathway associated with that enzyme, this would provide strong evidence for that target engagement.

| Omics Data Type | Information Provided | Potential Insights for this compound |

| Genomics | Genetic variations influencing compound response. | Identification of genetic markers for sensitivity or resistance. |

| Transcriptomics | Changes in gene expression. | Elucidation of signaling pathways affected by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Direct identification of protein targets and downstream effects. |

| Metabolomics | Changes in metabolite levels. | Understanding of the metabolic pathways perturbed by the compound. |

Development of Advanced Analytical Methodologies for Compound Characterization and Quantification in Complex Matrices

The accurate characterization and quantification of small molecules in complex biological matrices, such as plasma, urine, and tissue homogenates, is essential for preclinical and clinical research. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. nih.gov The development of a validated LC-MS/MS method for this compound would be a critical step in enabling its further investigation.

The development of such a method would involve several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. rsc.org Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. chromatographyonline.com The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix. tecan.com

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method would be developed to separate this compound from other components in the sample. This involves optimizing the stationary phase, mobile phase composition, and gradient elution profile.

Mass Spectrometric Detection: The compound would be detected using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard, which provides high selectivity and accurate quantification.

Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its reliability. europa.eu Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. bfarm.deaustinpublishinggroup.com

The following table outlines the key parameters for the validation of a bioanalytical method. au.dk

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |

| Recovery | The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the response ratios for samples spiked post-extraction should be ≤15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.